molecular formula C19H23N3O2 B11970943 2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol

2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol

Cat. No.: B11970943
M. Wt: 325.4 g/mol
InChI Key: AOYBGXRLFUHMKS-HMMYKYKNSA-N
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Preparation Methods

The synthesis of 2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol typically involves the reaction of 2-ethoxyphenol with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include stirring the mixture at room temperature for a specific duration to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .

Comparison with Similar Compounds

2-Ethoxy-6-(((4-phenyl-1-piperazinyl)imino)methyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-ethoxy-6-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C19H23N3O2/c1-2-24-18-10-6-7-16(19(18)23)15-20-22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10,15,23H,2,11-14H2,1H3/b20-15+

InChI Key

AOYBGXRLFUHMKS-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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